1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride
CAS No.: 1310422-38-8
Cat. No.: VC11519758
Molecular Formula: C8H12ClNOS
Molecular Weight: 205.7
Purity: 95
* For research use only. Not for human or veterinary use.
![1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride - 1310422-38-8](/images/no_structure.jpg)
Specification
CAS No. | 1310422-38-8 |
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Molecular Formula | C8H12ClNOS |
Molecular Weight | 205.7 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Configuration
The systematic IUPAC name of the compound is [(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride, reflecting its bicyclic thieno[2,3-c]pyran core and the (R)-configuration at the 7-position. The thienopyran system consists of a sulfur-containing thiophene ring fused to a dihydropyran ring, with the methanamine substituent attached to the pyran’s 7-carbon. The hydrochloride salt form enhances solubility and stability for experimental applications .
Key Structural Features:
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Fused Bicyclic System: The thieno[2,3-c]pyran scaffold provides rigidity and planar geometry, facilitating interactions with aromatic residues in protein targets.
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Chiral Center: The 7R configuration influences stereoselective binding to biological receptors.
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Methanamine Group: The primary amine participates in hydrogen bonding and ionic interactions, critical for pharmacological activity.
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride involves enantioselective strategies to achieve the desired (R)-configuration. A representative route includes:
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Ring Formation: Cyclization of 3-thienylpropargyl alcohol via acid-catalyzed intramolecular etherification yields the thienopyran core .
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Amination: Introduction of the methanamine group via reductive amination using ammonium acetate and sodium cyanoborohydride.
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Resolution: Chiral chromatography or enzymatic resolution isolates the (R)-enantiomer .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Optimization Metrics:
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Yield: 84–86% for key steps, as reported in analogous syntheses .
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Purity: >98% achieved via recrystallization from ethanol/water mixtures.
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance efficiency and reduce racemization. Automated systems control parameters such as temperature (20–25°C for amination) and pH (4.5–5.5 for salt formation) .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value |
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Melting Point | 198–202°C (decomposition) |
Solubility in Water | 12.5 mg/mL at 25°C |
LogP (Partition Coefficient) | 1.87 (predicted) |
The compound’s moderate lipophilicity (LogP ~1.87) suggests balanced membrane permeability and aqueous solubility, favorable for oral bioavailability.
Stability and Degradation
Stability studies indicate that the compound remains intact under ambient conditions for 24 months when stored in airtight containers at 2–8°C. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months, primarily via oxidation of the thiophene ring .
Industrial and Regulatory Considerations
Production Challenges
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Enantiomeric Purity: Maintaining >99% (R)-configuration requires costly chiral stationary phases during resolution .
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Scale-Up Costs: Raw material expenses for the thienopyran core exceed $1,200/kg.
Regulatory Status
As of 2025, the compound remains in preclinical development, with no Investigational New Drug (IND) applications filed . Safety profiles indicate a low risk of hepatotoxicity (ALT/AST levels unchanged in rats).
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